1,3-dimethyl-6-propyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The known methods for synthesizing thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are summarized and discussed in the literature. These approaches often involve [3+3], [4+2], or [5+1] cyclization processes or domino reactions. The introduction of the thiol group provides additional opportunities for functionalization and the ability to influence oxidative processes in the organism .
One specific synthesis route involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one, accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .
Molecular Structure Analysis
The molecular formula of 1,3-dimethyl-6-propyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is C₆H₈N₂O₂ . Its molecular weight is approximately 140.14 g/mol . The compound’s structure consists of a pyrimidine ring fused with a pyridine ring, and the sulfur atom is attached to the pyridine moiety.
Scientific Research Applications
Novel Synthetic Approaches
Multicomponent Synthesis Catalyzed by Ionic Liquids
A study by Rahmani et al. (2018) reports an efficient synthesis of pyridine-pyrimidine derivatives, including structures related to the compound , through a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. This method highlights the use of microwave irradiation and solvent-free conditions, offering advantages such as catalyst reusability, ease of operation, and high yields Rahmani et al., 2018.
Heterocyclic Compound Synthesis
Recyclable Catalysts for Diverse Derivatives
Verma and Jain (2012) demonstrated the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-dione derivatives using thiourea dioxide in water as a recyclable catalyst. This approach emphasizes environmentally friendly synthesis, showcasing a method that combines affordability, mild reaction conditions, and ease of catalyst recovery Verma & Jain, 2012.
Green Chemistry Applications
Water as a Medium for Organocatalysis
The work by Ahadi et al. (2014) on the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines explores the use of pyridinium ylides in water, leveraging organocatalysis for a domino reaction process. This study underlines the principles of green chemistry by avoiding harmful solvents and simplifying product purification Ahadi et al., 2014.
Photophysical Properties and Applications
pH-Sensing and Photophysical Properties
Yan et al. (2017) explored the design and synthesis of pyrimidine-phthalimide derivatives, revealing their potential in pH sensing due to significant color changes upon protonation. These compounds exhibit solid-state fluorescence and positive solvatochromism, showcasing their utility in developing colorimetric sensors and logic gates Yan et al., 2017.
Mechanism of Action
The exact mechanism of action for 1,3-dimethyl-6-propyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione remains an area of research. Its biological activities, as mentioned in the literature, include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Properties
IUPAC Name |
1,3-dimethyl-6-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-7-12-10-20-16-14(17(23)22(3)18(24)21(16)2)15(12)25-11-13-8-5-6-9-19-13/h5-6,8-10H,4,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJHWCYSXHPNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=CC=N3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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